![molecular formula C17H16FN5O3S B2816363 Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate CAS No. 893937-25-2](/img/structure/B2816363.png)
Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate
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Overview
Description
Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate is a useful research compound. Its molecular formula is C17H16FN5O3S and its molecular weight is 389.41. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
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Quantum Computing and Quantum Algorithms
Biomarker Discovery
Mechanism of Action
Target of Action
The primary target of Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to the inhibition of cell proliferation, making this compound potentially useful in the treatment of cancer .
Result of Action
The compound’s action results in significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c1-2-26-15(25)8-19-14(24)9-27-17-13-7-22-23(16(13)20-10-21-17)12-5-3-11(18)4-6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOOQOPJHUUWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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